Suc-Ala-Leu-Pro-Phe-OH
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Overview
Description
This compound is widely studied for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Suc-Ala-Leu-Pro-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain . Common coupling reagents used in this process include DCC/HOBt, HBTU/DIEA, and HATU/TMP . The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS using automated peptide synthesizers. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to monitor the synthesis .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Leu-Pro-Phe-OH undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to modify specific amino acid residues within the peptide.
Substitution: Nucleophilic substitution reactions can be employed to introduce functional groups at specific positions in the peptide chain.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability .
Scientific Research Applications
Suc-Ala-Leu-Pro-Phe-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Serves as a substrate for peptidyl-prolyl cis/trans isomerases (PPIases), enzymes that play a crucial role in protein folding.
Medicine: Investigated for its potential therapeutic applications, including enzyme inhibition and drug development.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Suc-Ala-Leu-Pro-Phe-OH involves its interaction with specific enzymes, such as PPIases . These enzymes catalyze the cis/trans isomerization of proline residues in peptides, which is essential for proper protein folding and function . The succinyl group in this compound enhances its solubility and stability, facilitating its interaction with target enzymes .
Comparison with Similar Compounds
Suc-Ala-Leu-Pro-Phe-OH can be compared with other similar peptides, such as:
Suc-Ala-Leu-Pro-Phe-pNA: A colorimetric substrate for PPIases, used in enzyme activity assays.
Suc-Ala-Leu-Pro-Phe-AMC: A fluorogenic substrate for PPIases, used in fluorescence-based assays.
These compounds share similar structures but differ in their functional groups, which influence their applications and detection methods .
Conclusion
This compound is a versatile synthetic peptide with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and interactions with enzymes make it a valuable tool for studying protein folding and developing therapeutic agents.
Properties
IUPAC Name |
4-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLENXZHAFXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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